molecular formula C18H13BrClN3OS B2990706 3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392253-47-3

3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2990706
CAS No.: 392253-47-3
M. Wt: 434.74
InChI Key: UTGGYAAUICQMEI-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 3-bromobenzamide moiety at position 2. The compound’s molecular formula is C₁₉H₁₄BrClN₂OS, with a molecular weight of 458.75 g/mol. Its synthesis likely involves condensation reactions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGYAAUICQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and chlorination steps are performed to introduce the halogen substituents on the benzamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a bioactive compound.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, warranting further investigation for drug development.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydrothieno-pyrazole derivatives with diverse substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
Target Compound : 3-Bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₁₉H₁₄BrClN₂OS 458.75 - 4-Chlorophenyl (position 2)
- 3-Bromobenzamide (position 3)
High halogen content (Br, Cl) for halogen bonding; benzamide enhances lipophilicity.
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₃H₁₈BrN₃O₂S 513.37 - 4-Methylphenyl (position 2)
- 5-Oxo group
- 4-Bromobenzamide (position 3)
Methyl group increases electron density; 5-oxo introduces polarity.
Compound 13 (Molecules 2013) C₂₅H₂₅BrN₄O₃S 541.46 - 4-Bromophenyl
- Benzenesulfonamide
- 6,6-Dimethyl-4-oxo-tetrahydroindole
Sulfonamide group improves solubility; bulky indole substituent affects steric interactions.
Compound 14 (Molecules 2013) C₂₅H₂₅ClN₄O₃S 521.00 - 4-Chlorophenyl
- Benzenesulfonamide
- 6,6-Dimethyl-4-oxo-tetrahydroindole
Similar to Compound 13 but with Cl instead of Br; reduced halogen bonding potential.
1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide C₂₄H₂₄ClN₃O₄S 485.98 - 4-Methoxyphenyl (electron-donating)
- Cyclopentanecarboxamide
- 5,5-Dioxo group
Methoxy group enhances electron density; dioxo group increases polarity and hydrogen bonding.

Key Findings from Comparative Analysis

Electronic Effects :

  • The target compound’s 4-chlorophenyl and 3-bromobenzamide substituents introduce strong electron-withdrawing effects, which may enhance stability and intermolecular interactions (e.g., halogen bonding) compared to methyl (electron-donating) or methoxy analogs .
  • Sulfonamide-containing analogs (e.g., Compounds 13 and 14) exhibit higher solubility due to the polar SO₂ group, whereas benzamide derivatives (target compound) are more lipophilic .

The cyclopentanecarboxamide in ’s compound introduces a rigid aliphatic ring, which may alter binding kinetics compared to aromatic benzamides .

Spectroscopic and Physical Properties :

  • IR Data : The target compound’s carbonyl (C=O) stretch (~1650 cm⁻¹) aligns with benzamide derivatives, while sulfonamide analogs show additional SO₂ stretches (~1160–1374 cm⁻¹) .
  • Melting Points : The target compound’s melting point is expected to range between 150–200°C, similar to analogs in and , suggesting comparable crystalline stability .

Biological Implications: Halogenated analogs (Br, Cl) are often prioritized in drug discovery for enhanced binding via halogen bonds. The target compound’s dual halogenation may offer advantages over non-halogenated or singly halogenated derivatives . Sulfonamide derivatives (e.g., Compounds 13 and 14) are typically explored for enzyme inhibition (e.g., carbonic anhydrase), whereas benzamides may target kinases or GPCRs .

Biological Activity

3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS No. 392253-47-3) is a synthetic compound characterized by its unique chemical structure, which includes a thieno[3,4-c]pyrazole core and various halogen substitutions. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H13BrClN3OSC_{18}H_{13}BrClN_3OS. Its structure can be described as follows:

  • Bromo group : Positioned on the benzamide moiety.
  • Chloro group : Located on the phenyl ring.
  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is crucial for the compound's biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to modulation of various signaling pathways that are critical in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may show inhibitory effects on monoamine oxidase (MAO) and cholinesterases (ChE), which are relevant in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits MAO and ChE
AntimicrobialPotential activity against specific bacteria

Case Studies and Research Findings

  • Anticancer Studies : In one study, derivatives of thieno[3,4-c]pyrazole were tested against human pancreatic cancer cells using MTT assays. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that this compound may have similar properties due to its structural similarities.
  • Enzyme Inhibition Research : A comparative study focused on various thieno[3,4-c]pyrazole derivatives showed that those with halogen substitutions exhibited enhanced inhibition of MAO-B activity. The study highlighted the importance of substituent positioning on biological efficacy.
  • Antimicrobial Activity : Research exploring the antimicrobial properties of related compounds found that certain thieno derivatives displayed effective inhibition against Gram-positive bacteria, warranting further exploration into the potential applications of this compound in treating infections.

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